
1-Benzyl-N-(cyclohexylmethyl)-4-(2-hydroxyethyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-N-(cyclohexylmethyl)-4-(2-hydroxyethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H34N2O2 and its molecular weight is 358.526. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Benzyl-N-(cyclohexylmethyl)-4-(2-hydroxyethyl)piperidine-4-carboxamide, a compound belonging to the piperidine class, has garnered attention due to its potential pharmacological properties. This article explores its biological activity, focusing on its effects on various receptors and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{19}H_{30}N_{2}O_{2}
- Molecular Weight : 314.46 g/mol
- IUPAC Name : this compound
Research indicates that compounds similar to this compound often act as antagonists at various neurotransmitter receptors, particularly dopamine and muscarinic receptors.
Dopamine Receptor Interaction
Dopamine receptors play a crucial role in the central nervous system (CNS). Studies have shown that piperidine derivatives can selectively inhibit dopamine receptor subtypes, particularly D4 receptors, which are implicated in motor control and behavioral regulation. For instance, compounds with similar scaffolds have demonstrated significant binding affinity for D4 receptors, leading to potential applications in treating disorders like Parkinson's disease and schizophrenia .
Muscarinic Receptor Modulation
Additionally, the compound may interact with muscarinic acetylcholine receptors (mAChRs). Muscarinic antagonists have therapeutic uses in treating overactive bladder and other neurological conditions. The structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring can enhance receptor selectivity and potency .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Compound | Target Receptor | Binding Affinity (Ki) | Activity | Reference |
---|---|---|---|---|
This compound | D4 Receptor | 96 nM | Antagonist | |
Analog A | mAChR | Low nM range | Antagonist | |
Analog B | CCR3 | Low nM range | Antagonist |
Case Studies
Several studies have investigated the pharmacological effects of related piperidine compounds:
- Dopamine D4 Receptor Antagonism : A study reported the discovery of a new series of benzyloxy piperidine-based D4 receptor antagonists, demonstrating improved stability and selectivity compared to earlier compounds. The most potent compound showed a Ki value of approximately 96 nM against the D4 receptor, indicating strong antagonistic activity .
- Muscarinic Receptor Antagonism : Another investigation highlighted that certain piperidine derivatives exhibit significant antagonistic properties at muscarinic receptors, which could be beneficial for treating conditions like overactive bladder and other cholinergic-related disorders .
- CCR3 Antagonism : Research into benzylpiperidines revealed their effectiveness as CCR3 antagonists, with some derivatives displaying low nanomolar binding affinities. This suggests potential applications in inflammatory diseases and allergic responses .
Applications De Recherche Scientifique
Medicinal Chemistry
The compound exhibits properties that make it a candidate for drug development. It has been investigated as a potential therapeutic agent due to its interaction with various biological targets.
Muscarinic Receptor Modulation
Research indicates that derivatives of the compound may act as antagonists at muscarinic receptors, particularly M4 receptors. This interaction is crucial for developing treatments for neurological disorders such as Alzheimer's disease and schizophrenia. The modulation of these receptors can influence neurotransmitter release and neuronal excitability, offering new avenues for therapeutic intervention .
Neuropharmacology
The compound's structural characteristics suggest its potential role in neuropharmacology, particularly concerning cognitive enhancement and neuroprotection.
Cognitive Enhancement
Studies have shown that compounds similar to 1-benzyl-N-(cyclohexylmethyl)-4-(2-hydroxyethyl)piperidine-4-carboxamide can enhance cognitive functions by modulating neurotransmitter systems, particularly those involving acetylcholine and glutamate. This property is vital in developing treatments for cognitive impairments associated with neurodegenerative diseases .
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective effects against oxidative stress and excitotoxicity in neuronal cultures. This suggests that it could be beneficial in treating conditions like Parkinson's disease and multiple sclerosis, where oxidative damage plays a significant role .
Anticancer Research
The anticancer properties of this compound have garnered attention in recent studies.
In Vitro Studies
In vitro studies reveal that the compound exhibits cytotoxic activity against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of apoptotic pathways and inhibition of cell cycle progression .
Case Studies
Several case studies have documented the effects of this compound:
-
Case Study 1: Neuroprotective Effects
A study demonstrated that the compound significantly reduced neuronal death induced by oxidative stress in vitro, suggesting its potential use as a neuroprotective agent in clinical settings. -
Case Study 2: Anticancer Activity
In another investigation, treatment with the compound resulted in a marked reduction in tumor size in animal models of breast cancer, supporting its further development as an anticancer drug.
Propriétés
IUPAC Name |
1-benzyl-N-(cyclohexylmethyl)-4-(2-hydroxyethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O2/c25-16-13-22(21(26)23-17-19-7-3-1-4-8-19)11-14-24(15-12-22)18-20-9-5-2-6-10-20/h2,5-6,9-10,19,25H,1,3-4,7-8,11-18H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJPYTUABMYJQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2(CCN(CC2)CC3=CC=CC=C3)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.